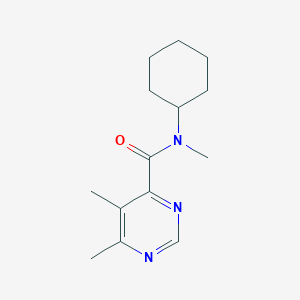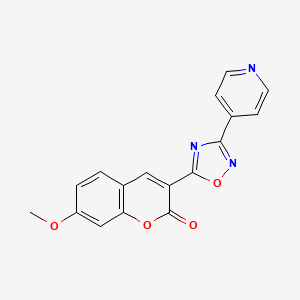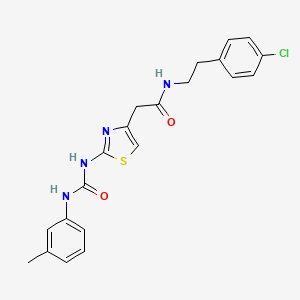![molecular formula C24H16ClFN2O5 B2484679 3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide CAS No. 872613-33-7](/img/structure/B2484679.png)
3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide" is a compound with potential significance in various fields of chemistry and pharmacology. While specific studies directly related to this compound are scarce, related research provides insights into its possible synthesis methods, molecular structure analysis, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting with simpler precursors. For compounds with similar complexity, the synthesis might include strategies such as the formation of dihydrobenzofurans via aryne insertion into formamides and trapping with zinc enolates of α-chlorinated methines, as detailed by Yoshioka et al. (2013) in their work on dihydrobenzofurans and benzofurans from arynes (Yoshioka, Tanaka, Kohtani, & Miyabe, 2013).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction, provides critical insights into the spatial arrangement of atoms within a molecule. Studies like that of Saeed et al. (2010), which focused on the X-ray diffraction structure of related compounds, highlight the importance of understanding the geometric configuration for predicting reactivity and interaction with biological targets (Saeed, Erben, Abbas, & Flörke, 2010).
Scientific Research Applications
Antibacterial Activity
Benzamides, such as those derived from 2,6-difluorobenzamides, have shown potential as antibacterial drugs, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The development of fluorescent probes for these compounds aids in understanding their mechanism of action by inhibiting bacterial cell division through protein FtsZ interference (Straniero et al., 2023).
Serotonin Receptor Antagonism
Certain benzamides have been synthesized and evaluated for their binding affinity to serotonin-3 (5-HT3) receptors, showing potential as 5-HT3 receptor antagonists. This is significant for developing treatments for conditions mediated by this receptor, such as certain gastrointestinal disorders and chemotherapy-induced nausea (Kuroita et al., 1996).
Anti-Inflammatory and Analgesic Agents
Novel benzodifuranyl derivatives have been synthesized and tested as cyclooxygenase inhibitors, with some compounds showing high COX-2 selectivity and significant analgesic and anti-inflammatory activities. This suggests their potential in developing new anti-inflammatory and pain management therapies (Abu‐Hashem et al., 2020).
Antimicrobial and Docking Studies
Benzamides with tetrazol-thiophene-2-carboxamide frameworks have undergone synthesis, characterization, antimicrobial evaluation, and docking studies, highlighting their potential as antimicrobial agents. Such studies are crucial for discovering new drugs against resistant microbial strains (Talupur et al., 2021).
properties
IUPAC Name |
3-[(2-chloro-6-fluorobenzoyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClFN2O5/c25-15-5-3-6-16(26)20(15)23(29)28-21-14-4-1-2-7-17(14)33-22(21)24(30)27-13-8-9-18-19(12-13)32-11-10-31-18/h1-9,12H,10-11H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEQUHDKRNKRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=C(C=CC=C5Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClFN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-6-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2484596.png)












